4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone
Overview
Description
The compound “4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone” is a chemical compound with the molecular formula C10H12ClN3O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves multi-step processes. These processes result in the creation of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety . The structures of the newly synthesized compounds are confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Molecular Structure Analysis
The molecular structure of “this compound” is determined by various methods such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are monitored by techniques like thin layer chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 289.74 . More detailed properties might be available from specialized databases or scientific literature.Scientific Research Applications
Receptor Antagonism and Radioligand Binding
The compound is involved in the development of adenosine A2B receptor antagonists. Specifically, a series of derivatives was synthesized, characterized, and shown to exhibit subnanomolar affinity and high selectivity for the A2B adenosine receptors. One derivative, PSB-603, demonstrated high specificity as an A2B antagonist and was used to develop a new radioligand for selective labeling of human and rodent A2B receptors (Borrmann et al., 2009).
Enzyme Inhibition and Therapeutic Potential
A series of derivatives were synthesized and screened for inhibitory activity against the α-glucosidase enzyme. Some compounds exhibited significant inhibitory activity. The compounds were also evaluated for their hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents (Abbasi et al., 2019).
Antimicrobial and Anticancer Activities
New 1,2,4-Triazole derivatives were synthesized and screened for antimicrobial activities. Some derivatives demonstrated good or moderate activities against tested microorganisms. Additionally, a specific compound was synthesized and converted into a Schiff base and Mannich base derivatives, showing potential for antimicrobial applications (Bektaş et al., 2007).
Anti-Malarial Activity
Certain piperazine derivatives demonstrated anti-malarial activity. The importance of specific molecular features, such as the hydroxyl group, benzyl group, and methylene substituents, was noted for generating this activity. The crystal structures and intermolecular interactions of active and non-active compounds were studied, providing insights into their anti-malarial properties (Cunico et al., 2009).
Alzheimer’s Disease Treatment
Compounds were synthesized and evaluated as drug candidates for Alzheimer’s disease. The synthesis involved a series of steps leading to N-substituted derivatives, which were then screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme. The synthesized compounds were also evaluated for haemolytic activity to assess their validity as drug candidates (Rehman et al., 2018).
Anticancer Agent Development
A series of 4-aminoquinoline derived sulfonyl analogs were designed, synthesized, and evaluated for their anticancer properties. One compound, in particular, showed effectiveness on a wide range of cancers and demonstrated potential as a less toxic option for normal cells. This compound also caused abnormalities in cancer cell cycles leading to apoptosis, highlighting its potential as an effective anticancer agent (Solomon et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone may also interact with various biological targets.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
It has been suggested that similar compounds exhibit antimicrobial activity against certain bacterial strains .
Future Directions
properties
IUPAC Name |
4-(3-amino-4-chlorophenyl)sulfonylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3S/c11-8-2-1-7(5-9(8)12)18(16,17)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZFTJGKGICJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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